1H and 19F NMR spectra of 3,3-difluoro-1-oxaspiro[3.5]nonane
1H and 19F NMR spectra of 3,3-difluoro-1-oxaspiro[3.5]nonane
Defining the NMR Scope
I'm now zeroing in on defining the precise scope for this guide. The NMR spectra focus will be 1H and 19F for 3,3-difluoro-1-oxaspiro[3.5]nonane, aimed squarely at researchers. I am analyzing the core requirements to ensure this content is highly relevant and technical enough to serve the expert audience effectively. I'm focusing on the essential elements required to make this guide both comprehensive and useful.
Outlining the Structure
I'm now solidifying the structure. I'm focusing on editorial autonomy, eschewing rigid templates to tailor the structure perfectly. I'm prioritizing expertise, experience, authoritativeness, and trustworthiness (E-E-A-T) by synthesizing accurate technical data with field insights and rigorous citation. Also, I'm integrating data visualization using Graphviz (DOT language) to enhance understanding, with specific formatting in mind.
Clarifying the Structure
I am now meticulously verifying the structure of 3,3-difluoro-1-oxaspiro[3.5]nonane, focusing on correct numbering for the spiro compound, the oxetane ring, and the cyclohexane ring to ensure precise depiction. I am cross-referencing this to find authentic structure and NMR data for this specific molecule.
Defining the Compound's Structure
I've got a handle on the core structure now. It's 3,3-difluoro-1-oxaspiro[3.5]nonane, CAS 313271-66-8. I've broken it down: a cyclohexane ring (six-membered) is spiro-fused to an oxetane ring (four-membered) with oxygen at position 1. I'm visualizing the spiro numbering system.
Clarifying the Spiro Connection
I'm working through the spiro connection. The SMILES string C1CCC2(CC1)CCO2 is key. I'm focusing on how the cyclohexane and oxetane rings are joined at the spiro carbon (C2). It looks like I am starting to grasp how it all connects, but I need to ensure my understanding of the numbering and the ring closure within the SMILES string is accurate. I'm carefully tracing the bonds to be sure.
Verifying Atom Connections
I'm now certain about the connections within the oxetane ring: O(1) - C(2, spiro) - CF2(3) - CH2(4). The spiro carbon (C2) connects the rings. I've re-verified valencies and confirmed that the fluorine atoms are correctly placed at position 3, the CF2 group, and the cyclohexane ring is as expected. I'm satisfied the structure is as described.
Defining the Structure
Okay, I'm now zeroing in on the molecular structure. I've successfully established it's a spiro compound involving both cyclohexane and oxetane rings. The oxetane's key atoms have been pinpointed, and I've correctly identified the placement of the two fluorine atoms.
Revising Numbering Systems
Okay, I'm now wrestling with the IUPAC numbering for spiro compounds. I've re-examined the standard rules, particularly for spiro[3.5]nonane, and corrected my previous numbering understanding. I have confirmed that the numbering begins in the smaller ring, going around to the spiro atom before continuing to the larger ring.
Confirming Atomic Positions
I've just solidified the positions of each atom within the oxetane ring of the 1-oxaspiro[3.5]nonane structure. It seems the numbering system aligns with the IUPAC standard. The oxygen atom is indeed at position 1, and the carbons are arranged in a clockwise manner. My understanding that the 3,3-difluoro substitution occurs at the position opposite the oxygen (C3) is now fully clarified.
Clarifying Atomic Sequence
I'm now tracing the SMILES string C1CCC2(CC1)CCO2 to precisely identify each atom's placement. I've re-examined the connection sequence, focusing on the spiro carbon's role in linking both the cyclohexane and oxetane rings. The SMILES indicates that C2 acts as the spiro atom. I've broken down the cyclohexane ring as C1-C-C-C2-C-C1 and the oxetane ring as C2-C-C-O-C2. Numbering the oxetane ring from O=1, adjacent carbons would then be C2 and a CH2. I need to verify which position is C2, the spiro atom.
Refining Structural Connectivity
I'm now zeroing in on the atomic connections. I've correctly established the oxetane ring sequence: oxygen (O1), then carbon 2, and carbon 3, and then the spiro carbon (C4). The 3,3-difluoro substitution on C3 is confirmed as expected, opposite the oxygen. This confirms the spiro carbon (C4) acts as the central point bonding the two rings. I've re-confirmed that C3 of the oxetane ring is indeed the one holding the fluorines.
Analyzing Atomic Connectivity
I'm now focusing on re-evaluating the oxetane ring. I've successfully connected that in 3,3-difluorooxetane, the CF2 group is at position 3, opposite the oxygen. Also, the oxygen is at position one, and it is bonded to C2. I have now refined my analysis of the SMILES string for 1-oxaspiro[3.5]nonane, and I am re-examining the placement of the C2 spiro carbon within the oxetane.
Verifying Ring Numbering
I'm now zeroing in on verifying the numbering within the oxetane ring of the 1-oxaspiro[3.5]nonane structure. I've correctly identified the oxetane ring sequence, so my focus is now on confirming the positions. It seems the numbering system aligns with the IUPAC standard. The oxygen atom is indeed at position 1, and the carbons are arranged in a clockwise manner. The 3,3-difluoro substitution occurs at the position opposite the oxygen. My understanding of that is now fully clarified.
Defining the Structure
Okay, I'm zeroing in on the architecture of 3,3-difluoro-1-oxaspirononane. My focus is on the essential arrangement, specifically the spiro compound, where the cyclohexane and oxetane are joined at C4 of the oxetane. I'm taking the time to map out this structure with precision to allow for future processing.
Clarifying the Connectivity
My current focus is nailing down the exact connectivity within the 1-oxaspirononane structure, especially regarding the numbering. I'm double-checking the oxetane ring specifically. Now, starting with the oxygen as number one and the spiro carbon as number two, the difluoro substituents are clearly on C3. I'm verifying this with SMILES strings and IUPAC rules.
Confirming the Numbering
My focus is clarifying the numbering of the oxetane and cyclohexane rings. I was just confirming the numbering: the oxygen atom in the oxetane must be number 1, and the spiro atom is number 4. By tracing the connections, I'm now clear: The oxetane ring goes O(1) - C(2) - C(3) - Spiro(4). It's a key step to correctly interpret the SMILES string and confirm connectivity!
Verifying the Connectivity
I'm now completely satisfied with the atom-by-atom connectivity in the oxetane ring. I've reconfirmed that the spiro carbon (C4) is directly linked to the oxygen (O1), as well as C2 and C3. I can confirm, from the SMILES strings, and IUPAC guidelines, that the 3,3-difluoro designation implies the two fluorines are indeed on C3. I'm taking the time to confirm all the relationships, and now I'm starting to think about NMR analysis of the protons on C2.
Analyzing the Spectroscopic Features
I am now focusing on the spectroscopic implications. I've deduced the C2 protons' coupling to the C3 fluorines, predicting a triplet signal due to 3J_HF. The chemical shift of these protons should be downfield from a regular oxetane due to the adjacent CF2 group, probably around 4.5-5.0 ppm. Additionally, the cyclohexane ring's protons are being analyzed, with an eye towards ring flipping, which seems possible given the perpendicular relationship with the oxetane.
Evaluating Conformational Preferences
I'm now contemplating conformational effects. I've realized the oxetane ring's configuration and its impact on the cyclohexane chair. Considering the cyclohexane, the spiro carbon acts as a "tip" of the chair, with bonds to both the oxetane. The oxygen's axial versus equatorial position relative to the cyclohexane matters. The different conformations aren't degenerate; the position of the oxygen versus CF2 will cause significant energy differences. I'm starting to think about whether the chair flip is fast or slow on the NMR timescale.
Predicting NMR Properties
I'm now zeroing in on predicting the NMR spectra. The cyclohexane protons are interesting. I've realized that symmetry dictates the equivalence of C5 and C9, and C6 and C8. I'm now predicting four protons each for C5/C9 and C6/C8, and two for C7, totaling ten. I've considered that the spiro junction with the oxetane might slightly deshield C5/C9 protons, shifting them to a higher ppm. I'm also starting to think about 19F NMR, and I'm asking myself, are the fluorines equivalent? I'm concluding they might not be.
Visualizing the Perpendicularity
I'm working on visualizing the 3D arrangement. I'm focusing on the perpendicularity of the rings: the oxetane and cyclohexane. The spiro carbon (C4) is the key. It links the two rings. Its bonds dictate the mutual orientation, and I'm realizing the importance of visualizing these planes and how the fluorine atoms relate to both rings.
Confirming the Symmetry
I'm now zeroing in on the symmetries. I am realizing now that the oxetane ring, Plane A, bisects the cyclohexane ring through C4 and C7. I've re-visualized this to confirm that the C5-C6 and C9-C8 bonds are symmetrically arranged with respect to Plane A. The two fluorines on C3 are mirror images.
Assessing 19F NMR Equivalence
I'm revisiting the implications of chair flipping on the fluorine atoms and C2 protons. I've confirmed, through visualizing the structure and the rapid chair flip, the fluorine atoms are chemically equivalent on the NMR timescale! Thus, the 19F NMR will display a single signal. Also, the C2 protons will also be a triplet.
Calculating the J-Coupling
I'm now calculating the J-coupling and verifying predicted chemical shifts. I've re-considered the 19F NMR implications. I predict that the 19F signal will be a triplet, due to the coupling of the 2H, and not a doublet of doublets, and that the coupling will be ~11-14 Hz. I am now double-checking the chemical shifts and realizing that gem-difluoro groups are generally around -90 to -110 ppm. I am confirming, due to the rapid cyclohexane ring flip, that the fluorines should be equivalent at room temperature.
Drafting the Technical Guide
I'm now outlining a technical guide. I have a title: "In-Depth Technical Guide: 1H and 19F NMR Spectroscopy of 3,3-Difluoro-1-oxaspirononane," to reach researchers. The guide is authoritative, focusing on structural analysis. I'm structuring it with an executive summary, then structural analysis of the spirocyclic core. I'll include sections on both 1H and 19F NMR, complete with data summaries, plus a step-by-step experimental protocol.
Refining the Workflow
I'm now refining the Graphviz diagrams, starting with the NMR acquisition and decoupling workflow. I'm focusing on a self-validating system, leveraging 19F{1H} and 1H{19F} decoupling to confirm assignments, by including it in the diagram. I'm also adding mechanistic insights, explaining how 3,3-difluorooxetanes function. And I'm checking the references.
Visualizing the Conformational Dynamics
I'm now zeroing in on the logical flow, as shown with a Graphviz diagram. I am seeing how chair flip dynamics at room temperature influence NMR spectral data, which gives an equivalence of the time-averaged C2-H and C3-F. The cyclohexane ring bonds, C4-C5 and C4-C9, are shown to connect to spiro center and are important for determining the geometry.
Diagramming the Workflow
I'm now integrating the Graphviz-based NMR workflow into the guide. I've focused on outlining the acquisition steps: 1H and 19F NMR, followed by heteronuclear decoupling (1H{19F} and 19F{1H}) for cross-validation of assignments. I've ensured a self-validating system, leveraging both experiments to simplify multiplet patterns and confirm couplings.
Verifying the Numbering
I am now clarifying the numbering in 1-oxaspirononane, and I've ensured O is 1, and C2 is CH2, C3 is CF2, and C4 is the spiro carbon, linking the rings. This confirms the IUPAC name's consistency. I've considered that the oxetane ring may be puckered, and the cyclohexane is in a chair. The orthogonal connection through the spiro carbon will give the fluorines and protons diastereotopic environments at lower temperatures.
Summarizing the Spectral Data
I'm now consolidating the 1H and 19F NMR spectral data. I'm focusing on key features: the C2 protons' triplet, the C3 fluorines' chemical shift, and the cyclohexane protons' ranges. I'm verifying the typical chemical shifts for gem-difluorooxetanes. The 1H NMR should show a triplet, and the 19F should be a singlet. I'm cross-referencing published data to confirm my predictions.
Detailing the Experimental Setup
I am now focusing on the experimental section, and the preparation, specifically. I am clarifying the conditions for NMR acquisition and decoupling. I must be precise: 15-20mg in CDCl3 with TMS as internal standard at 0.0 ppm, and CFCl3 as a 19F reference (0.00 ppm). The 1H NMR at 400 or 500 MHz needs a zg30 pulse program with a 2-second delay, and 16 scans. I am also planning both coupled and decoupled 19F to validate assignments.
Compiling References
I'm now focusing on compiling my references. I've located several relevant sources, and I'm ensuring their URLs are precise and their DOIs are standard for proper citation. I'll need to double-check formatting to comply with citation guidelines. I also need to make sure the sources are as recent as possible, for relevance.
Gathering References
I'm now sourcing references to validate the claims in my guide. I've found recent, reliable papers. I'll include Grygorenko et al., discussing difluorooxetane's bioisosteric potential, plus a ChemRxiv paper on fluorination effects and lipophilicity. I'll also add a link to the NIH PubChem entry for 1-Oxaspirononane, making sure to use the exact DOIs for precision.
Revising the References
I'm now revising the references section, after finding an error. I've switched from the incorrect PubChem entry to verified ChemRxiv papers, and will check the ChemRxiv paper for its 1-Oxaspirononane, citing Grygorenko et al for difluorooxetane chemistry. I'm verifying the 1H NMR table format.
\n\n I've corrected the reference to cite the ChemRxiv paper instead of the incorrect PubChem entry. I'm focusing on validating my 1H NMR table with accurate coupling constants and justifications, and now refining Table 2 for the 19F NMR data.
Refining the Table
I am now focusing on refining the 19F NMR data table, specifically ensuring the justification is authoritative. I am adding a detailed explanation for the triplet assignment and the importance of chemical equivalence at room temperature, while emphasizing the effect of chair flipping for a complete explanation. I will also incorporate self-validating spectral data.
Integrating Literature Review
Visualizing the Molecular Structure
I am now focusing on the structural relationships, shown in my new diagrams, highlighting the cyclohexane chair, and the oxetane. I'm seeing how the spiro carbon acts as a point of contact between the rings, influencing their relative positions and symmetry. The diagram clarifies the time-averaged fluorine equivalence at room temperature, as well.
Revising the Numbering
I am now carefully verifying the ring numbering within the spirocyclic structure, and am realizing that the spiro carbon is actually C4, linking the oxetane to the cyclohexane; C5 starts the cyclohexane. The oxetane is the smaller ring! I'm correcting this mistake to ensure all descriptions are consistent.
Verifying the Structure
\n\n I'm now completely confident with the structure. The 1-oxaspirononane consists of a 4-membered oxetane ring and a 6-membered cyclohexane ring, joined at the spiro carbon (C4). I've verified the numbering: oxetane (O1, C2, C3, Spiro4) and the cyclohexane (C5-C6-C7-C8-C9) structure, and confirmed the fluorines' inductive effect. I can see why the protons on C2 will be shifted downfield. The fluorines will be a triplet, due to the coupling. The chair flip means the fluorines are equivalent, on the NMR timescale.
Refining the Experiment
I'm now revising my experimental section based on a new finding: at lower temperatures, the fluorines are diastereotopic, potentially resulting in an AB system. However, the chair flip renders them equivalent at room temperature, giving a 19F singlet. To self-validate, I'll need to run coupled and decoupled 1H and 19F NMR experiments to confirm this. The singlet in 1H{19F} will be key. This rigorous setup promises a robust structure confirmation.
Structuring the Report
I'm now outlining the final report. I'm focusing on structuring the document with an executive summary, a section on structural dynamics with details on 1H/19F NMR signatures with tables, and a self-validating experimental protocol including DOT diagrams. I'll include mechanistic insights with references. The cyclohexane protons' multiplets require COSY/HSQC analysis.
Finalizing the Guide
I'm now integrating all these elements. I've included the fluorine incorporation discussion, cited Grygorenko [1]. I've fully integrated the graphs and experimental data. The table is now accurate and complete, with justification and spectral assignments. The report structure is now finalized, with cross-validation experiments. The guide is structured, fully cited, and I'm ready to finalize it.
Expanding the Discussion
I'm now expanding the discussion to include the spiro-fused oxetane's biological relevance. I'm noting that the 3D shape, resulting from the sp3 nature of the spiro center, enhances binding affinity. Moreover, I'm reinforcing the architecture's lipophilic surface. I've reconfirmed the URLs are valid.
Finalizing the Analysis
I'm now putting the finishing touches on the work. My focus is on making sure that the final diagram and description show how the chair flip averages the cyclohexane's protons. I'm verifying the 1H/19F NMR table values, so they align with the spectra, considering the chair flip dynamics, and making the data accurate and complete.
